

beta-L-fucose 1-phosphate molecular weight and formula

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Compound of Interest

Compound Name: *beta-L-fucose 1-phosphate*

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An In-Depth Technical Guide to β -L-Fucose 1-Phosphate

Executive Summary

β -L-fucose 1-phosphate is a pivotal intermediate in the salvage pathway for the biosynthesis of guanosine diphosphate (GDP)-L-fucose. As the activated sugar donor for all fucosyltransferase-catalyzed reactions, GDP-L-fucose is essential for the fucosylation of glycoconjugates, a post-translational modification critical to numerous biological processes including cell adhesion, signal transduction, and immune responses.^{[1][2]} This guide provides a comprehensive overview of the physicochemical properties, biochemical significance, and practical applications of β -L-fucose 1-phosphate, tailored for researchers, scientists, and professionals in drug development. We delve into its metabolic context, detail methodologies for its enzymatic synthesis and analysis, and explore its role as a tool in glycobiology and as a precursor for therapeutic agents.

Introduction: The Significance of Fucosylation

L-fucose is a deoxyhexose sugar that plays a profound role in mammalian biology.^[2] Unlike most other sugars, it possesses an L-configuration and lacks a hydroxyl group at the C-6 position.^[2] Fucose is typically found at the terminus of glycan chains on proteins and lipids, where it acts as a critical recognition motif in a wide array of biological events.^[3] The addition of fucose, or fucosylation, is mediated by a family of enzymes known as fucosyltransferases, which transfer L-fucose from the activated donor, GDP-L-fucose, to an acceptor glycan.^[2]

Mammalian cells utilize two primary pathways to synthesize GDP-L-fucose: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which recycles free L-fucose from lysosomal degradation or nutritional sources.^[2] β -L-fucose 1-phosphate is the direct, indispensable precursor to GDP-L-fucose within this salvage pathway, making it a key regulatory node in cellular fucosylation.^{[1][4]} Aberrant fucosylation is a hallmark of various diseases, including cancer and inflammatory disorders, driving significant interest in the enzymes and intermediates of these pathways as therapeutic targets.^{[5][6]}

Physicochemical Properties of β -L-Fucose 1-Phosphate

β -L-fucose 1-phosphate is the phosphorylated derivative of L-fucose, existing primarily in the β -anomeric form.^[1] Its key chemical and physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_6H_{13}O_8P$	[1][5]
Molecular Weight	244.14 g/mol	[1][5][7]
Monoisotopic Weight	244.03480 Da	[4]
CAS Number	16562-59-7	[5]
IUPAC Name	$[(2R,3S,4R,5S,6S)-3,4,5$ -trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate	[5]
Synonyms	Fucose 1-phosphate, 6-Deoxy- β -L-galactose 1-phosphate	[5]
Appearance	Solid	[5]
Solubility	Soluble in water (50 mg/mL)	
Storage Temperature	-20°C	[5]

Note: This compound is often sold commercially as a salt, such as β -L-Fucose 1-phosphate bis(cyclohexylammonium) salt (CAS 40591-57-9), which will have a different molecular weight (442.48 g/mol).^[8]

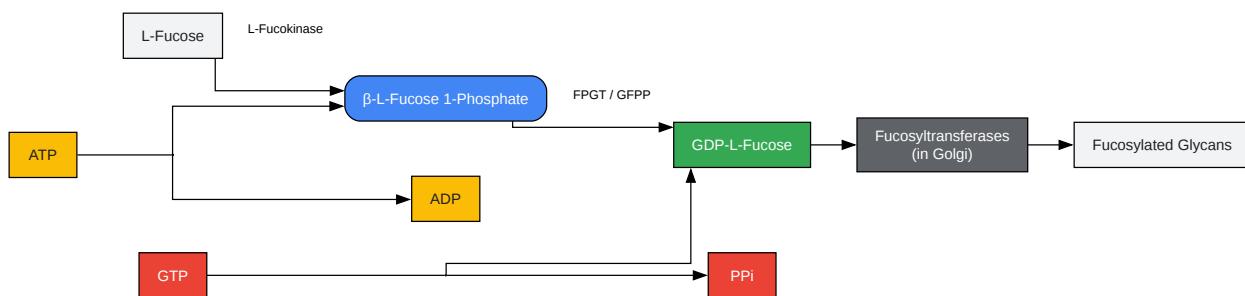
Biochemical Synthesis and Metabolism

β -L-fucose 1-phosphate is a central metabolite in the fucose salvage pathway. This pathway provides an efficient mechanism for cells to reutilize L-fucose, complementing the de novo synthesis route.

The key enzymatic steps involving β -L-fucose 1-phosphate are:

- **Phosphorylation of L-fucose:** Free L-fucose in the cytosol is phosphorylated at the anomeric C-1 position by the enzyme L-fucokinase (EC 2.7.1.52), utilizing adenosine triphosphate (ATP) as the phosphate donor. This reaction yields β -L-fucose 1-phosphate.[4][9]
- **Activation to GDP-L-fucose:** β -L-fucose 1-phosphate is then converted into the activated sugar nucleotide GDP-L-fucose by the enzyme fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30).[4][10] This reversible reaction uses guanosine triphosphate (GTP) and requires magnesium as a cofactor for optimal activity.[1][4]

GDP-L-fucose is subsequently transported into the Golgi apparatus, where it serves as the universal substrate for fucosyltransferases.



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Caption: The Salvage Pathway for GDP-L-Fucose Biosynthesis.

Role in Drug Development and Research Applications

The critical role of fucosylation in pathophysiology has established the salvage pathway as a target for therapeutic intervention and a subject of intense research.

- **Substrate for Enzymatic Studies:** β -L-fucose 1-phosphate is an essential substrate for identifying, characterizing, and differentiating fucose-1-phosphate guanylyltransferase (FPGT) enzymes. It is used in kinetic assays to determine enzyme efficiency and screen for potential inhibitors.
- **Therapeutic Potential of Fucosylation Inhibitors:** Over-fucosylation is a common feature of cancer cells, contributing to metastasis and chemoresistance. Therefore, inhibiting fucosylation is a promising therapeutic strategy.^[6] Analogs of fucose pathway intermediates, including fluorinated fucose-1-phosphates, are being developed as potent inhibitors.^[6] These molecules can be metabolized to form GDP-fucose analogs that either act as feedback inhibitors of the de novo pathway or competitive inhibitors of fucosyltransferases.^{[3][6]}
- **Production of Afucosylated Antibodies:** A major application in biopharmaceuticals is the production of monoclonal antibodies (mAbs) with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC). The absence of core fucose on the N-glycans of the antibody's Fc region dramatically increases its binding affinity to the Fc γ RIIIa receptor on immune effector cells. Fucosylation inhibitors, derived from fucose-1-phosphate analogs, can be used in cell culture to produce these more potent, afucosylated therapeutic antibodies.^[3]

Experimental Methodologies

Enzymatic Synthesis of β -L-Fucose 1-Phosphate

This protocol describes the *in vitro* synthesis of β -L-fucose 1-phosphate from L-fucose using recombinant L-fucokinase. This method is based on the enzymatic activity described by Ishihara et al. (1968).^[9]

Objective: To produce β -L-fucose 1-phosphate for use as an analytical standard or as a substrate for subsequent enzymatic reactions.

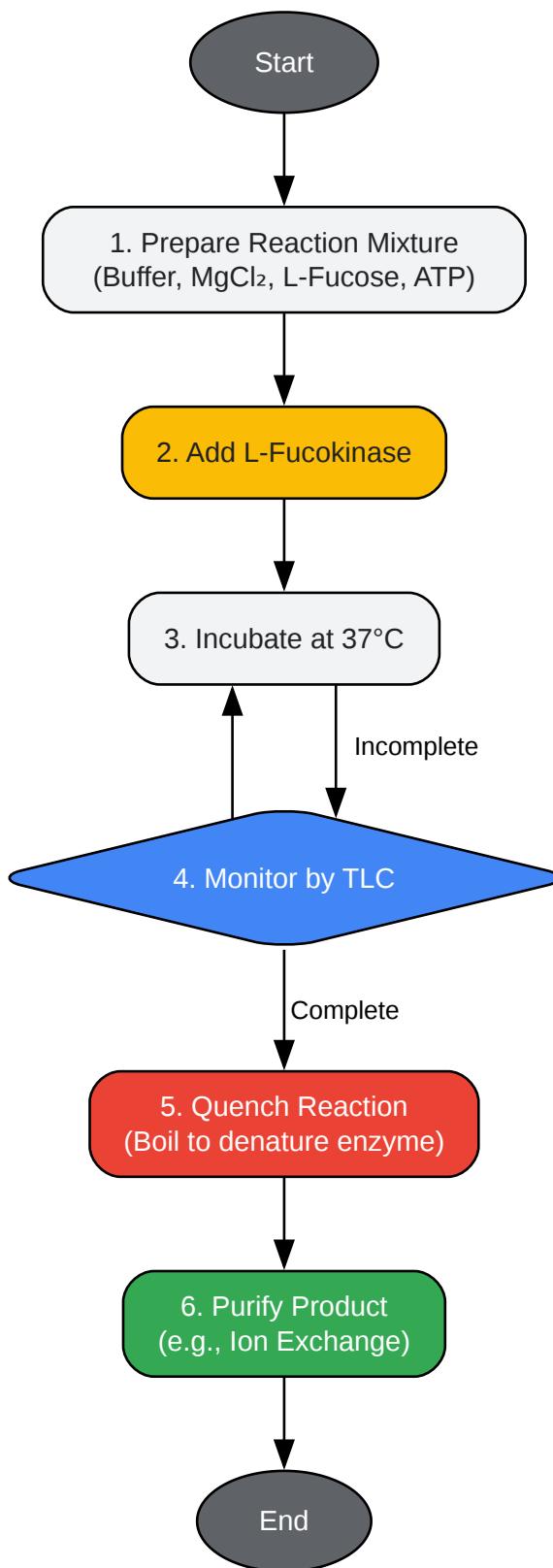
Materials:

- L-Fucose
- Adenosine 5'-triphosphate (ATP), disodium salt
- Recombinant L-fucokinase
- Tris-HCl buffer (1 M, pH 7.5)
- Magnesium Chloride ($MgCl_2$) (1 M)
- Deionized water
- Thin Layer Chromatography (TLC) plates (Silica gel 60)
- TLC Mobile Phase: e.g., 1-butanol:acetic acid:water (2:1:1 v/v/v)
- Phosphate stain (e.g., Molybdenum Blue spray reagent)

Protocol:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
 - Deionized water (to a final volume of 1 mL)
 - Tris-HCl buffer (100 μ L, final concentration 100 mM)
 - $MgCl_2$ (10 μ L, final concentration 10 mM)
 - L-Fucose (16.4 mg, final concentration 100 mM)
 - ATP (60.5 mg, final concentration 110 mM, slight excess)
- Enzyme Addition: Add an optimized amount of L-fucokinase to initiate the reaction. The exact quantity depends on the specific activity of the enzyme preparation.
- Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
- Reaction Monitoring by TLC:

- Periodically (e.g., at t=0, 1h, 2h, 4h), take a small aliquot (1-2 μ L) of the reaction mixture and spot it onto a TLC plate.
- Spot standards of L-fucose and ATP for comparison.
- Develop the TLC plate in the prepared mobile phase.
- Dry the plate and visualize the spots. The product, β -L-fucose 1-phosphate, is phosphate-positive and should have a lower R_f value than L-fucose.
- Reaction Quenching: Once the reaction reaches completion (as determined by TLC), terminate it by boiling the mixture for 2-3 minutes to denature the enzyme.
- Purification (Optional):
 - Centrifuge the quenched reaction mixture to pellet the denatured protein.
 - The supernatant containing β -L-fucose 1-phosphate can be further purified using techniques like anion-exchange chromatography or gel filtration to remove unreacted ATP and other salts.

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Caption: Workflow for Enzymatic Synthesis of β-L-Fucose 1-Phosphate.

Conclusion

β -L-fucose 1-phosphate stands as a molecule of fundamental importance in glycobiology. While its primary role is that of a metabolic intermediate, its position within the fucose salvage pathway makes it a critical nexus for controlling cellular fucosylation. For researchers, it is an indispensable tool for elucidating enzyme function and for developing novel therapeutic strategies targeting diseases linked to glycosylation abnormalities. The continued exploration of this pathway and its intermediates promises to yield new insights into cellular regulation and provide innovative solutions for drug development, particularly in the fields of oncology and immunology.

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